molecular formula C14H15N3O5S B8632058 3-Amino-4-(2-methoxyanilino)-5-sulfamoylbenzoic acid CAS No. 61658-46-6

3-Amino-4-(2-methoxyanilino)-5-sulfamoylbenzoic acid

Cat. No. B8632058
M. Wt: 337.35 g/mol
InChI Key: RVYCCWCQCQYKLW-UHFFFAOYSA-N
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Patent
US03971819

Procedure details

By substituting 4- (o-methoxyanilino)-3-nitro-5-sulphamyl-benzoic acid for the 4-anilino-3-nitro-5-sulphamyl-benzoic acid of Example 9 B, the above compound was obtained after recrystallization from aqueous ethanol.
Name
4- (o-methoxyanilino)-3-nitro-5-sulphamyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-anilino-3-nitro-5-sulphamyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:25]=[CH:24][CH:23]=[CH:22][C:4]=1[NH:5][C:6]1[C:14]([S:15](=[O:18])(=[O:17])[NH2:16])=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[N+:19]([O-])=O.N(C1C(S(=O)(=O)N)=CC(C(O)=O)=CC=1[N+]([O-])=O)C1C=CC=CC=1>>[NH2:19][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([S:15](=[O:18])(=[O:17])[NH2:16])[C:6]=1[NH:5][C:4]1[CH:22]=[CH:23][CH:24]=[CH:25][C:3]=1[O:2][CH3:1])[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
4- (o-methoxyanilino)-3-nitro-5-sulphamyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(NC2=C(C=C(C(=O)O)C=C2S(N)(=O)=O)[N+](=O)[O-])C=CC=C1
Step Two
Name
4-anilino-3-nitro-5-sulphamyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above compound was obtained
CUSTOM
Type
CUSTOM
Details
after recrystallization from aqueous ethanol

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(=O)O)C=C(C1NC1=C(C=CC=C1)OC)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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